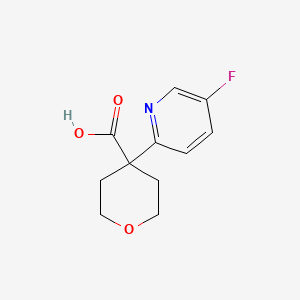

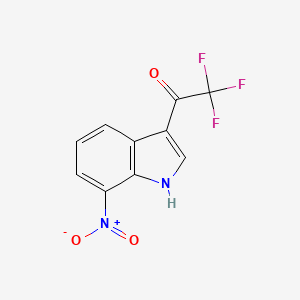

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluoropyridine compounds involves multistep chemical reactions, including nucleophilic substitution, esterification, and rearrangements. For instance, a novel synthetic pathway leading to 4-fluoropyridines with aryl substituents involves esterification of 2-fluoroallylic alcohols, followed by a series of rearrangements and cyclizations (Wittmann et al., 2006). Although the synthesis of "4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid" specifically is not detailed in the literature, these methods provide insight into potential synthetic routes for similar compounds.

Aplicaciones Científicas De Investigación

Neuroimaging Research

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid derivatives have shown promising applications in neuroimaging. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 4-nitropyridin-2-yl precursors, have demonstrated high potential as positron emission tomography (PET) radioligands. Their high brain uptake, slow brain clearance, and stability against defluorination make them excellent candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various chemically significant structures. Notably, it has been used in a novel synthetic pathway leading to 4-fluoropyridines, a crucial scaffold in many biologically active compounds. The synthesis involves a Steglich-type, Ireland-Claisen rearrangement followed by an aza-Cope rearrangement, demonstrating the compound's utility in complex synthetic routes (Wittmann et al., 2006).

Sensor Development

This compound derivatives have been incorporated into sensor designs. A notable application is in the development of a fluoroionophore for cadmium detection. The compound's ability to form a complex with cadmium ions results in chelation-enhanced fluorescence, which is utilized for sensitive and selective detection of Cd(II) in water samples (Luo et al., 2007).

Material Science

In material science, derivatives of this compound have contributed to understanding molecular interactions and crystal formation. The compound has been involved in studies investigating hydrogen bonding and weak π–π interactions in crystal networks, providing insights into the formation of three-dimensional molecular structures (Park et al., 2016).

Mecanismo De Acción

Target of Action

The exact target of this compound is currently unknown. Based on its structure, it may interact with proteins or enzymes that have affinity for pyridine derivatives or carboxylic acids .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

Typically, factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

It would depend on the specific target and mode of action of the compound .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. For instance, the stability of the compound could be affected by exposure to light or heat .

Propiedades

IUPAC Name |

4-(5-fluoropyridin-2-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFDKWBKVLRWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)